N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with furan and thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the furan and thiophene substituents through a series of coupling reactions. For instance, the furan moiety can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency . The thiophene group can be added using a similar coupling strategy or through direct functionalization of the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide core or the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide, while reduction of the benzamide could produce a corresponding amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings could play a role in these interactions by providing specific binding sites or influencing the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide include other benzamide derivatives with heterocyclic substituents, such as:
- N-(pyridin-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzamide
- N-(furan-3-ylmethyl)-2-methyl-N-(2-(pyridin-2-yl)ethyl)benzamide
Uniqueness
What sets this compound apart is the specific combination of furan and thiophene rings, which may confer unique electronic properties and biological activities. This combination could enhance its potential as a versatile building block in organic synthesis and its ability to interact with diverse biological targets.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-methyl-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-15-5-2-3-7-18(15)19(21)20(13-16-9-11-22-14-16)10-8-17-6-4-12-23-17/h2-7,9,11-12,14H,8,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQGZBPOMFDOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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